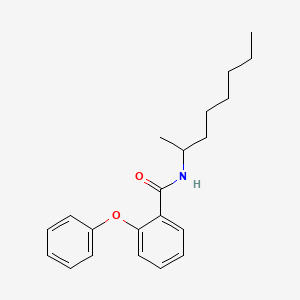

N-(octan-2-yl)-2-phenoxybenzamide

Description

N-(octan-2-yl)-2-phenoxybenzamide is a benzamide derivative characterized by a phenoxy group at the 2-position of the benzamide core and a branched octan-2-yl (2-octyl) substituent on the nitrogen atom. Benzamides are known for diverse pharmacological activities, including anti-convulsant, anti-arrhythmic, and antimicrobial properties, often modulated by substituent variations .

Properties

Molecular Formula |

C21H27NO2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-octan-2-yl-2-phenoxybenzamide |

InChI |

InChI=1S/C21H27NO2/c1-3-4-5-7-12-17(2)22-21(23)19-15-10-11-16-20(19)24-18-13-8-6-9-14-18/h6,8-11,13-17H,3-5,7,12H2,1-2H3,(H,22,23) |

InChI Key |

ZMDFEGOHHSGLFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Amide Coupling via Carbodiimide Reagents

The most straightforward method involves coupling 2-phenoxybenzoic acid with octan-2-amine using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) . These reagents facilitate the activation of the carboxylic acid group, enabling nucleophilic attack by the amine.

Procedure :

-

Activation Step : 2-Phenoxybenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to form the active ester intermediate.

-

Amine Addition : Octan-2-amine (1.1 equiv) is introduced dropwise, followed by stirring at room temperature for 12–24 hours.

-

Workup : The reaction is quenched with aqueous NaHCO₃, and the organic layer is washed with brine, dried over MgSO₄, and concentrated.

-

Purification : Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3) to yield this compound as a white solid.

Key Parameters :

Acid Chloride Intermediate Method

An alternative approach involves converting 2-phenoxybenzoic acid to its acid chloride prior to amide formation. This method is advantageous for substrates prone to side reactions in carbodiimide-mediated couplings.

Procedure :

-

Acid Chloride Formation : 2-Phenoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) under reflux for 2 hours. Excess SOCl₂ is removed under vacuum.

-

Amine Coupling : The acid chloride is dissolved in tetrahydrofuran (THF), and octan-2-amine (1.2 equiv) is added slowly. Triethylamine (TEA, 2.0 equiv) is used to scavenge HCl.

-

Isolation : The mixture is filtered, concentrated, and recrystallized from ethanol/water (4:1) to obtain the pure amide.

Advantages :

-

Higher reactivity of acid chloride reduces reaction time (<6 hours).

-

Avoids carbodiimide-related byproducts (e.g., urea derivatives).

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and energy-efficient alternative to conventional heating, particularly for thermally sensitive substrates.

Procedure :

-

Reaction Setup : 2-Phenoxybenzoic acid (1.0 equiv), octan-2-amine (1.1 equiv), and HATU (1.2 equiv) are combined in DMF.

-

Irradiation : The mixture is subjected to microwave irradiation at 100°C for 15 minutes.

-

Purification : The crude product is precipitated with ice water and filtered to yield the amide with >90% purity.

Optimization Insights :

-

Temperature Control : Excessive heat (>120°C) degrades the phenoxy group.

-

Coupling Agent : HATU outperforms EDC in microwave conditions due to faster activation kinetics.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide Coupling | 75–85 | 12–24 hours | Mild conditions, scalable | Byproduct removal required |

| Acid Chloride | 80–90 | 4–6 hours | High reactivity, fewer side reactions | Handling hazardous SOCl₂ |

| Microwave-Assisted | 85–92 | 15–30 minutes | Rapid, energy-efficient | Specialized equipment needed |

Optimization Strategies and Challenges

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DCM) enhance reagent solubility but may complicate purification. Non-polar solvents (toluene) are less effective but reduce side reactions.

Chemical Reactions Analysis

Reactivity: N-(octan-2-yl)-2-phenoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: For example, it may react with oxidizing agents (e.g., KMnO4) or undergo nucleophilic substitution reactions.

Major Products: The products formed depend on the specific reaction conditions but may include derivatives with modified functional groups.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity and use it as a model system for organic reactions.

Biology and Medicine: N-(octan-2-yl)-2-phenoxybenzamide derivatives may exhibit biological activity, making them relevant for drug discovery.

Industry: Its applications in industry could include materials science or as intermediates in organic synthesis.

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with specific molecular targets.

- Further research is needed to elucidate its precise mode of action and potential pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide ()

- Substituent : 5-methyloxazol-3-yl (heterocyclic) vs. octan-2-yl (branched alkyl).

- Impact: The oxazolyl group introduces hydrogen-bonding capacity and aromaticity, which may enhance target binding specificity (e.g., enzyme inhibition) but reduce lipophilicity compared to the octan-2-yl chain. No explicit solubility or activity data are provided .

N-(2-Ethylhexyl)benzamide ()

- Substituent : 2-ethylhexyl (shorter branched alkyl).

- Impact : Similar lipophilicity but shorter chain length may reduce metabolic stability. Toxicity and ecological data are undocumented, highlighting a gap in safety profiling for alkylated benzamides .

N-(2-Oxo-2-phenylacetyl)benzamide ()

- Substituent : 2-oxo-2-phenylacetyl (keto-aromatic).

- Impact: The keto group enhances polarity and hydrogen-bonding interactions, as evidenced by intermolecular N–H⋯O and C–H⋯O bonds in its crystal structure. This contrasts with the nonpolar octan-2-yl group, which likely reduces crystallinity and improves solubility in lipid environments .

N,N-Dimethyl-2-(2-phenylethoxy)benzamide ()

- Substituent : N,N-dimethyl and phenylethoxy (electron-donating groups).

- Impact: The dimethylamino group increases solubility in polar solvents, while the phenylethoxy moiety adds steric bulk. Compared to octan-2-yl, this structure may exhibit lower blood-brain barrier penetration due to reduced lipophilicity .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for N-(octan-2-yl)-2-phenoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via iridium-catalyzed C–H activation, as demonstrated by the synthesis of structurally related N-(octan-2-yl)benzamide derivatives. For example, using 1-octene and a benzamide precursor under iridium catalysis achieved yields up to 88% . Key factors include catalyst loading (5–10 mol%), solvent choice (e.g., dichloromethane or toluene), and reaction time (18–24 hours). Temperature control (room temp to 110°C) and inert atmospheres (N₂ or Ar) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer: Essential techniques include:

- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, focusing on signals for the octan-2-yl chain (δ 0.8–1.5 ppm) and phenoxy aromatic protons (δ 6.8–7.5 ppm) .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₅NO₂: 323.1885).

Melting points (mp) and solubility profiles (e.g., in DMSO, ethanol) should also be documented .

Advanced Research Questions

Q. What structural features of this compound contribute to its biological activity, and how can SAR studies be designed?

- Methodological Answer: The phenoxy group and octan-2-yl chain are critical for bioactivity. SAR studies should:

- Modify Substituents : Replace the phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .

- Vary Alkyl Chains : Compare activity of octan-2-yl with shorter (e.g., hexyl) or branched chains to evaluate lipophilicity .

- Assay Design : Use in vitro models (e.g., cancer cell lines, microbial cultures) to quantify IC₅₀ values. Pair with computational docking to predict target binding (e.g., enzyme active sites) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS criteria for cytotoxicity .

- Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to account for threshold effects.

- Control Compounds : Use reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify trends .

Q. What mechanistic insights exist for the anticancer activity of this compound analogs?

- Methodological Answer: Thiadiazole-containing analogs disrupt DNA replication via intercalation or topoisomerase inhibition . For phenoxybenzamides:

- Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential collapse (JC-1 staining) .

- Transcriptomics : RNA-seq can identify dysregulated pathways (e.g., p53, MAPK) .

- In Vivo Models : Use xenograft mice to validate efficacy and pharmacokinetics (e.g., half-life, bioavailability) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC .

- Plasma Stability : Mix with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound .

- Light/Temperature Sensitivity : Store aliquots at -20°C, 4°C, and 25°C with/without light protection; monitor degradation weekly .

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

- Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀ .

- Bootstrap Analysis : Estimate confidence intervals for IC₅₀ values (1,000 iterations).

- Synergy Studies : Use Chou-Talalay combination index (CI) for drug interaction assays .

Tables for Key Data

Table 1: Synthetic Yields of N-(octan-2-yl)benzamide Derivatives

| Derivative | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| N-(octan-2-yl)benzamide | Ir | 88 | >99 |

| 4-Fluoro-N-(octan-2-yl)benzamide | Ir | 85 | 98 |

Table 2: Impact of Substituents on Anticancer Activity

| Substituent | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Phenoxy | 2.1 | DNA intercalation |

| Thiadiazole | 0.8 | Topoisomerase II inhibition |

| Sulfamoyl | 1.5 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.